Computed Lipophilicity (XLogP3-AA) Comparison: 3,5-Difluoro vs. Non-Fluorinated Benzyl
The target compound exhibits a computed XLogP3-AA of 1.8, which is higher than the 1.6 calculated for the non-fluorinated analog 1-benzylpiperidin-3-ol [1][2]. This increase in lipophilicity is a direct consequence of the two fluorine substituents on the benzyl ring and is expected to enhance membrane permeability. The difference, while modest, is a key factor in optimizing ADME profiles.
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.8 [1] |
| Comparator Or Baseline | 1-Benzylpiperidin-3-ol (CAS 14813-01-5), XLogP3-AA: 1.6 [2] |
| Quantified Difference | +0.2 log unit increase |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release) |
Why This Matters
Higher lipophilicity directly correlates with enhanced passive membrane permeability, a critical parameter for accessing intracellular targets or crossing the blood-brain barrier in CNS drug discovery programs.
- [1] PubChem. 1-(3,5-Difluorobenzyl)piperidin-3-ol, Computed Properties. View Source
- [2] PubChem. 1-Benzylpiperidin-3-ol (CID 85773), Computed Properties. View Source
